molecular formula C21H26N2O3S B4078710 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Cat. No.: B4078710
M. Wt: 386.5 g/mol
InChI Key: SBOCOXNHJQIJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a benzamide derivative featuring a dimethylamino-substituted benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-4-8-18(9-5-16)21(24)23(20-12-13-27(25,26)15-20)14-17-6-10-19(11-7-17)22(2)3/h4-11,20H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOCOXNHJQIJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and dioxidotetrahydrothiophenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

The compound’s closest analogs differ primarily in the substituents on the benzamide core and the nature of the secondary amine-linked groups. Key examples include:

4-Alkoxybenzamide Analogs
  • N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide (): This analog replaces the 4-methyl group with a bulkier isopropoxy substituent. The alkoxy group enhances lipophilicity and may influence binding affinity in receptor interactions compared to the methyl group.
Heterocyclic and Aromatic Modifications
  • N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (): This derivative incorporates a nitrobenzo[d]thiazole ring, which introduces electron-withdrawing effects and planar aromaticity. Such modifications are often employed to enhance π-π stacking interactions in drug design.
  • N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (): The isoxazole ring provides a rigid, heteroaromatic scaffold that may improve target selectivity or metabolic resistance compared to the tetrahydrothiophene dioxide group.

Physicochemical and Functional Properties

Property Target Compound 4-Isopropoxy Analog () Isoxazole Derivative ()
Lipophilicity Moderate (4-methyl group) High (isopropoxy) Moderate (isoxazole)
Electron Effects Electron-donating (dimethylamino) Electron-donating (alkoxy) Electron-withdrawing (isoxazole)
Synthetic Accessibility Intermediate High (standard coupling) High (modular synthesis)

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide, a compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C22H28N2O4S
  • Molecular Weight : 416.53 g/mol
  • CAS Number : 579441-00-2

Synthesis

The synthesis of this compound has been explored in various studies, focusing on optimizing its structure to enhance biological activity. The synthetic pathways typically involve the reaction of dimethylaminobenzyl derivatives with dioxido-tetrahydrothiophene moieties and subsequent modifications to achieve the desired benzamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cytotoxicity Assays : The compound was evaluated using the MTT assay against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia). The results indicated significant cytotoxic effects with varying IC50 values:
    • MCF-7 : IC50 = 8.47 µM
    • HeLa : IC50 = 9.22 µM
    • Jurkat : IC50 = 4.64 µM
    Cell LineIC50 (µM)
    MCF-78.47 ± 0.18
    HeLa9.22 ± 0.17
    Jurkat4.64 ± 0.08
  • Mechanism of Action : The compound's mechanism involves inducing apoptosis and cell cycle arrest in the sub-G1 phase, particularly noted in Jurkat cells. Flow cytometry analysis confirmed these findings, indicating that the compound effectively disrupts normal cell cycle progression.
  • Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that the compound inhibits angiogenesis in tumor tissues, suggesting a dual mechanism of action—both direct cytotoxicity and inhibition of blood vessel formation.

Binding Affinity Studies

Computational docking studies revealed that this compound exhibits strong binding affinities to matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical in cancer metastasis.

Case Studies

Several case studies have documented the effects of similar benzamide derivatives on cancer treatment:

  • A study by MDPI reported that structurally related compounds showed significant larvicidal and fungicidal activities at low concentrations, indicating broad-spectrum biological activity .
  • Another investigation highlighted the role of benzamide derivatives in targeting specific molecular pathways involved in tumor growth and metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.